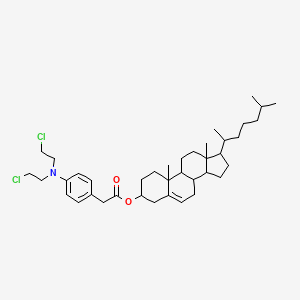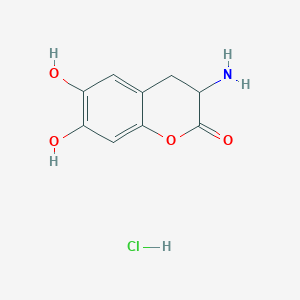
(S)-3-Amino-3,4-dihydro-6,7-dihydroxy-2H-1-benzopyran-2-one Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-3,4-dihydro-6,7-dihydroxy-2H-1-benzopyran-2-one Hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, making it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3,4-dihydro-6,7-dihydroxy-2H-1-benzopyran-2-one Hydrochloride typically involves several steps. One common method includes the reaction of a suitable precursor with specific reagents under controlled conditions. For instance, the precursor can be subjected to a series of reactions involving amination, cyclization, and hydroxylation to yield the desired compound. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and automated systems helps in maintaining consistency and efficiency in production. The final product is purified through crystallization or chromatography techniques to meet the required standards.
化学反応の分析
Types of Reactions
(S)-3-Amino-3,4-dihydro-6,7-dihydroxy-2H-1-benzopyran-2-one Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using reagents like halides or amines.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
(S)-3-Amino-3,4-dihydro-6,7-dihydroxy-2H-1-benzopyran-2-one Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (S)-3-Amino-3,4-dihydro-6,7-dihydroxy-2H-1-benzopyran-2-one Hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
類似化合物との比較
Similar Compounds
Blasticidin S Hydrochloride: A nucleoside antibiotic with a similar structure and function.
Gramicidin S: An antimicrobial peptide with comparable biological activity.
Uniqueness
(S)-3-Amino-3,4-dihydro-6,7-dihydroxy-2H-1-benzopyran-2-one Hydrochloride is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in scientific research and potential therapeutic applications set it apart from other similar compounds.
特性
分子式 |
C9H10ClNO4 |
|---|---|
分子量 |
231.63 g/mol |
IUPAC名 |
3-amino-6,7-dihydroxy-3,4-dihydrochromen-2-one;hydrochloride |
InChI |
InChI=1S/C9H9NO4.ClH/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13;/h2-3,5,11-12H,1,10H2;1H |
InChIキー |
YVQRYXRJOZIZND-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)OC2=CC(=C(C=C21)O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (1R,2R,6S,8S,9R)-8-[(4S,5S,6S)-5-ethenyl-4-(2-hydroxyethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy-5,6-dihydro-4H-pyran-3-carbonyl]oxy-2-hydroxy-9-methyl-3-oxabicyclo[4.3.0]non-4-ene-5-carboxylate](/img/structure/B12294786.png)
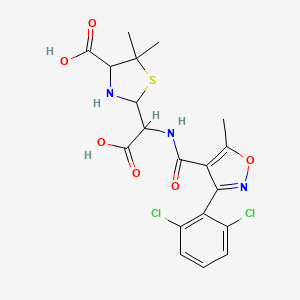
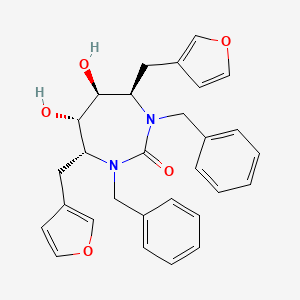
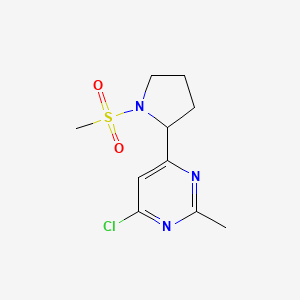

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B12294815.png)
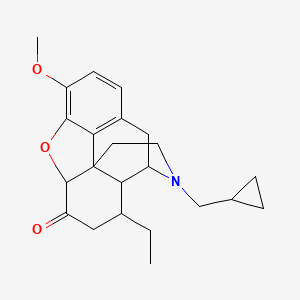

![2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)
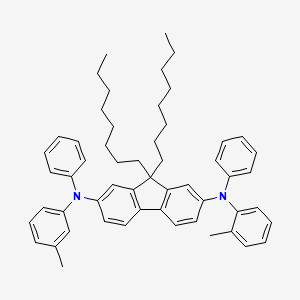
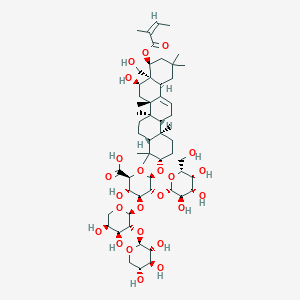
![tris[2-(2-methylpropyl)phenyl] phosphate](/img/structure/B12294840.png)
![(R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one](/img/structure/B12294854.png)
